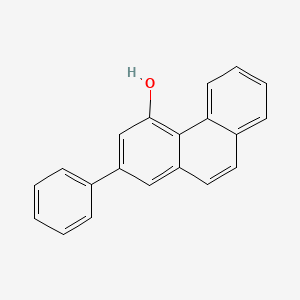![molecular formula C22H12N2O2S2 B12818759 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde and malononitrile.
Conditions: Basic conditions, typically using sodium ethoxide in ethanol.
Product: 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile typically involves multi-step organic reactions
-
Step 1: Synthesis of Benzo[c]thiophene Derivative
Reactants: 2,4-Dihydroxybenzaldehyde and thiophene-2-carbaldehyde.
Conditions: Acidic or basic catalysis, typically under reflux conditions.
Product: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene.
-
Step 2: Condensation Reaction
Reactants: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene and thiophene-2-carbaldehyde.
Conditions: Solvent such as ethanol, with a base like piperidine.
Product: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its electronic properties and potential as a building block for organic semiconductors and photovoltaic materials.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors due to its structural similarity to other bioactive thiophene derivatives.
Medicine
In medicine, it could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties, leveraging the known activities of thiophene-based compounds.
Industry
Industrially, it might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or disrupt cellular pathways critical for cancer cell survival. The molecular targets could include kinases or other proteins involved in cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Di(thiophen-2-yl)benzo[c]thiophene: Similar core structure but lacks the malononitrile group.
2,4-Dihydroxybenzo[c]thiophene: Similar aromatic system but without the extended thiophene and malononitrile functionalities.
Uniqueness
The uniqueness of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile lies in its combination of a benzo[c]thiophene core with both thiophene and malononitrile groups, which may confer unique electronic properties and reactivity compared to simpler thiophene derivatives.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C22H12N2O2S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[[5-[3-(2,4-dihydroxyphenyl)-2-benzothiophen-1-yl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H12N2O2S2/c23-11-13(12-24)9-15-6-8-20(27-15)22-17-4-2-1-3-16(17)21(28-22)18-7-5-14(25)10-19(18)26/h1-10,25-26H |
Clave InChI |
UZKPAZMLZLEWNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(SC(=C2C=C1)C3=CC=C(S3)C=C(C#N)C#N)C4=C(C=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


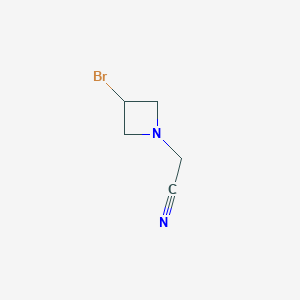


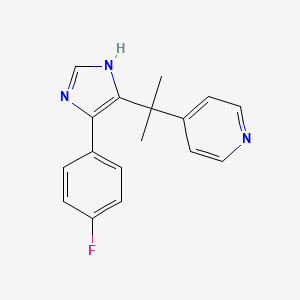
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)

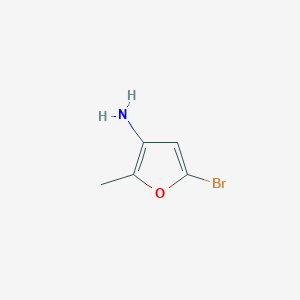
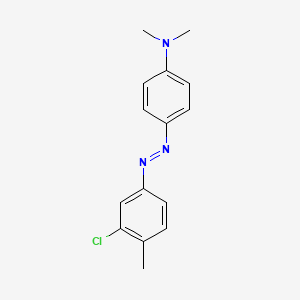

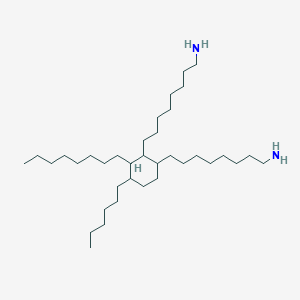

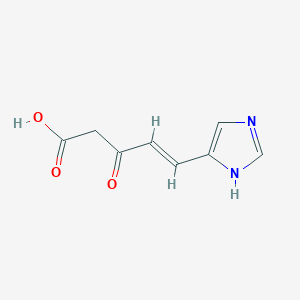
![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)
